Thulium 2,4-pentanedionate

Thermal stability CVD precursor Metal-organic deposition

Thulium 2,4-pentanedionate (Tm(acac)3·3H2O, ≥99.9% REO) is the definitive thulium precursor for applications requiring unique NIR-IIb/c emission (~1800 nm) that cannot be replicated by Er(acac)3 or Yb(acac)3. Its eight-coordinate, distorted square antiprism structure enables controlled ligand exchange for nanocrystal synthesis, while delivering narrow blue OLED emission (482 nm, FWHM <20 nm) unattainable with organic fluorophores. With moderate volatility (1.1×10⁻² Torr at 25°C) and thermal stability to 400°C, it outperforms TmCl3 in MOCVD ZnS:Tm thin-film fabrication. Choose this precursor when application-specific wavelength purity, reproducible doping, and organic solubility are critical.

Molecular Formula C15H24O6Tm
Molecular Weight 469.28 g/mol
Cat. No. B15493438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium 2,4-pentanedionate
Molecular FormulaC15H24O6Tm
Molecular Weight469.28 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Tm]
InChIInChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;;
InChIKeyBKQDCXRDXKJCRG-FGSKAQBVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium 2,4-Pentanedionate (Tm(acac)3): High-Purity Organometallic Precursor for CVD/ALD and Optical Applications


Thulium 2,4-pentanedionate, also known as thulium acetylacetonate or Tm(acac)3, is a coordination complex with the molecular formula Tm(C5H7O2)3. The commercially available form is typically the trihydrate (C15H21O6Tm·3H2O, MW 520.3 g/mol), which appears as a white crystalline powder . Structurally characterized by X-ray diffraction, this compound adopts an eight-coordinate geometry around the Tm3+ center, with three bidentate acetylacetonate ligands and two coordinated water molecules forming a distorted square antiprism [1]. The compound exhibits a melting point of approximately 217°C and demonstrates thermal decomposition above 400°C . As a member of the lanthanide β-diketonate family, Tm(acac)3 serves as a thulium source in organometallic chemical vapor deposition (MOCVD), catalyst systems, and as a precursor for optical materials requiring Tm3+ emission characteristics [2].

Why Generic Lanthanide Substitution Fails: Critical Differentiation of Thulium 2,4-Pentanedionate in Vapor Deposition and Spectroscopic Applications


Substituting Thulium 2,4-pentanedionate with other rare earth acetylacetonates (e.g., Er(acac)3, Yb(acac)3, Gd(acac)3) or alternative thulium precursors (e.g., TmCl3, fluorinated β-diketonates) introduces quantifiable performance deviations that compromise process reproducibility and functional outcomes. Lanthanide acetylacetonates exhibit systematic variations in thermal stability, volatility, and adduct formation behavior based on ionic radius and electronic configuration [1]. For instance, while fluorinated analogs such as Tm(hfaa)3 offer higher volatility for CVD applications, they introduce fluorine contamination risks in oxide films [2]. Conversely, thulium chloride lacks the organic solubility required for MOCVD processing. Even among structurally isomorphous acetylacetonate trihydrates (Gd, Tb, Er, Tm), the Tm complex provides unique NIR emission characteristics at ~1800 nm (NIR-IIb/c window) that cannot be replicated by substituting Er3+ (~1530 nm) or Yb3+ (~980 nm) sources [3]. Procurement decisions must therefore be guided by application-specific requirements in volatility, optical emission wavelength, and thermal processing compatibility.

Thulium 2,4-Pentanedionate: Quantitative Performance Evidence Against Key Comparators


Thermal Processing Window: Tm(acac)3 Melting Point and Decomposition Temperature vs. Halide and Fluorinated β-Diketonate Alternatives

Thulium 2,4-pentanedionate trihydrate exhibits a melting point of 217°C and thermally decomposes at temperatures exceeding 400°C . This provides a well-defined processing window for MOCVD applications that distinguishes it from both thulium halides (which lack organic solubility) and fluorinated analogs such as Tm(hfaa)3, which offer higher volatility but introduce fluorine contamination concerns in oxide film deposition [1]. Unlike thulium chloride (TmCl3), which requires aqueous processing, Tm(acac)3 is soluble in polar organic solvents including ethanol and methanol, enabling solution-based precursor delivery in MOCVD systems [2].

Thermal stability CVD precursor Metal-organic deposition

Crystal Structure and Coordination Geometry: Eight-Coordinate Tm(acac)3·3H2O vs. Isomorphous Heavy Lanthanide Analogs

X-ray diffraction analysis of the trihydrate series M(C5H7O2)3·3H2O (M = Gd, Tb, Er, Tm) reveals systematic isomorphous structures in the monoclinic space group P21/n with Z = 4. The unit cell parameters decrease progressively with decreasing ionic radius: Tm(acac)3·3H2O exhibits a = 11.210(4) Å, b = 21.758(9) Å, c = 8.357(3) Å, β = 100.67(3)°, compared to Er: a = 11.223(2) Å, b = 21.798(6) Å, c = 8.343(2) Å, β = 100.57(2)° [1]. All complexes feature an eight-coordinate metal center with three bidentate acac ligands and two coordinated water molecules arranged in a distorted square antiprism geometry [2].

Coordination chemistry X-ray crystallography Structural characterization

Vapor Pressure Characteristics: Tm(acac)3 vs. Fluorinated β-Diketonate Precursors for CVD Applications

Thulium 2,4-pentanedionate exhibits a vapor pressure of 1.1 × 10⁻² Torr at 25°C and 5 × 10⁻⁴ Torr at 300°C . This volatility profile positions Tm(acac)3 as a moderate-volatility precursor, substantially lower than fluorinated analogs such as Tm(hfaa)3 which are specifically developed for high-volatility CVD applications [1]. The lower volatility of Tm(acac)3 relative to fluorinated β-diketonates correlates with its lack of electronegative fluorine substituents that reduce intermolecular interactions. While Tm(acac)3 monohydrate is reported as non-volatile, the trihydrate form can be used as a solid-source precursor in MOCVD for doping applications [2].

Vapor deposition Precursor volatility CVD/ALD

Mössbauer Spectroscopic Parameters: Tm(acac)3·3H2O Differentiation from Tm Halides and Oxides

169Tm Mössbauer spectroscopy of thulium acetylacetonate trihydrate reveals a quadrupole splitting of 6.6 cm/s at 298K and 10.6 cm/s at 77K, with chemical shifts of 0.0 cm/s relative to the ErF3 source [1]. These parameters differ substantially from thulium fluoride (2.5 cm/s at 298K, 1.7 cm/s at 77K) and thulium chloride (12.5 cm/s at 298K, 11.6 cm/s at 77K). The distinct quadrupole splitting values reflect the unique electric field gradient at the Tm3+ nucleus imposed by the acetylacetonate ligand field, providing a spectroscopic fingerprint that distinguishes this coordination compound from halide and oxide analogs.

Mössbauer spectroscopy Electronic structure Quadrupole splitting

NIR Photoluminescence: Tm(acac)3 as Precursor for NIR-IIb/c (1600-2100 nm) Emission vs. Er and Yb β-Diketonate Sources

Tm3+-based materials exhibit characteristic downshifting luminescence in the 1600-2100 nm range (NIR-IIb/c biological windows), with absolute quantum yields reaching 14.16% in optimized nanocrystal hosts and large Stokes shifts of ~1000 nm when excited at 800 nm [1]. In electroluminescent devices, Tm(acac)3phen complexes produce spectrally-narrow blue emission at 482 nm with FWHM <20 nm [2]. These emission characteristics are unique to the Tm3+ 4f electronic configuration and cannot be replicated by substituting Er(acac)3 (characteristic emission ~1530 nm) or Yb(acac)3 (~980 nm) precursors [3]. Tm(acac)3 has been successfully employed as a dopant source in MOCVD-prepared ZnS:Tm films, demonstrating blue photoluminescence and electroluminescence from f-electron transitions of Tm3+ centers [4].

NIR luminescence Bioimaging Thulium emission

Solvent Extraction Adduct Formation: Tm(acac)3-phen βs Constants vs. Other Lanthanides

Synergistic extraction studies of Tm(III) with acetylacetone (Hacac) and 1,10-phenanthroline (phen) across various organic solvents yielded adduct formation constants (βs) for the Tm(acac)3-phen adduct [1]. The βs values vary systematically with solvent polarity: heptane, cyclohexane, carbon tetrachloride, benzene, and chloroform each produce distinct βs magnitudes governed by activity coefficients of the neutral ligand, chelate, and adduct species [2]. Parallel studies on La(III), Nd(III), Sm(III), Tb(III), and Lu(III) reveal lanthanide-dependent trends in βs values, providing a quantitative basis for separation chemistry applications where Tm(acac)3 exhibits intermediate extraction behavior distinct from lighter (La, Nd) and heavier (Lu) lanthanides [3].

Synergistic extraction Adduct formation Lanthanide separation

Thulium 2,4-Pentanedionate: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


MOCVD Doping Precursor for ZnS:Tm Electroluminescent Thin Films

Thulium 2,4-pentanedionate serves as an effective thulium dopant source in MOCVD fabrication of ZnS:Tm thin films on glass substrates. The moderate volatility (1.1 × 10⁻² Torr at 25°C) and thermal stability up to 400°C enable controlled Tm incorporation without precursor decomposition during vapor transport. The resulting films exhibit blue photoluminescence and electroluminescence from Tm3+ f-electron transitions [1], with dopant concentration tunable via Tm source temperature control. This application leverages Tm(acac)3's organic solubility for solution-based precursor delivery combined with sufficient thermal stability for deposition processing.

Precursor for Tm3+-Doped NIR-IIb/c Bioimaging Nanoprobes

Tm(acac)3 functions as a molecular precursor for synthesizing Tm3+-doped nanocrystals that emit in the 1600-2100 nm (NIR-IIb/c) biological transparency windows. The Tm3+ ions exhibit bright downshifting luminescence with absolute quantum yields up to 14.16% and large Stokes shifts (~1000 nm) [2], characteristics unique to thulium among lanthanides and inaccessible with Er(acac)3 (~1530 nm) or Yb(acac)3 (~980 nm) precursors [3]. The eight-coordinate structure of Tm(acac)3 [4] provides a defined coordination environment that facilitates ligand exchange during nanocrystal synthesis.

Spectrally-Narrow Blue OLED Emitter via Tm(acac)3phen Complexes

Thulium 2,4-pentanedionate serves as the precursor for synthesizing Tm(acac)3phen mixed-ligand complexes used as emitting layers in organic electroluminescent devices. These devices produce spectrally-narrow blue emission at 482 nm with FWHM <20 nm [5], a narrow bandwidth unattainable with organic fluorescent dyes (typically 100-200 nm FWHM). The ¹G₄→³H₆ transition of Tm3+ provides this narrow emission characteristic, distinguishing Tm(acac)3-based OLEDs from broader-emission alternatives [6].

Synergistic Extraction and Lanthanide Separation Chemistry

The quantified adduct formation behavior of Tm(acac)3 with 1,10-phenanthroline across multiple organic solvents [7] enables rational design of liquid-liquid extraction protocols for thulium separation from lanthanide mixtures. The solvent-dependent βs values provide a quantitative framework for optimizing extraction efficiency, distinguishing Tm(acac)3 processing from less-characterized lanthanide acetylacetonate systems. This application leverages the well-defined coordination chemistry and organic solubility of Tm(acac)3 [8] for analytical and preparative separations.

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